N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a chemically significant compound widely used in various fields, such as pharmaceuticals and chemical research. Its unique structure, featuring a pyrazole ring with a trifluoromethyl group, confers specific properties that make it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves multi-step procedures, starting with the formation of the pyrazole ring and subsequent functionalization. Key reaction conditions include:
Cyclization: : Using hydrazine and a diketone to form the pyrazole ring.
Alkylation: : Introducing the trifluoromethyl group through electrophilic substitution.
Coupling: : Connecting the pyrazole moiety with the butanamide derivative.
Industrial Production Methods
Industrial synthesis scales up these methods with optimized reaction conditions:
Continuous Flow Chemistry: : Enhances yield and efficiency.
Catalysis: : Utilizes metal catalysts to accelerate specific reaction steps.
Purification: : Employs chromatographic techniques to isolate the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: : Typically forms oxo derivatives under mild conditions.
Reduction: : Converts to amine derivatives using reducing agents.
Substitution: : Facilitates halogenation or nitration at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens like chlorine and bromine, nitric acid for nitration.
Major Products
Oxidized Products: : Oxo-functionalized derivatives.
Reduced Products: : Amino-functionalized derivatives.
Substituted Products: : Halogenated or nitrated compounds.
Scientific Research Applications
Chemistry
Synthesis Intermediates: : Serves as a key building block in complex organic syntheses.
Catalysis: : Participates in catalytic cycles for specific chemical transformations.
Biology
Enzyme Inhibitors: : Functions as a potent inhibitor in biochemical assays.
Biological Probes: : Used to study biological pathways and interactions.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties.
Drug Design: : Acts as a lead compound in the development of new drugs.
Industry
Material Science: : Involved in the synthesis of advanced materials.
Agrochemicals: : Utilized in the development of crop protection agents.
Mechanism of Action
Effects
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction can either inhibit or activate specific biological pathways, leading to its observed effects.
Molecular Targets and Pathways
Enzymes: : Targets specific enzymes, altering their catalytic activities.
Receptors: : Binds to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Lacks the trifluoromethyl group.
N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Substitutes the cyclopropyl group with a phenyl group.
Uniqueness
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide stands out due to its trifluoromethyl and cyclopropyl groups, which enhance its stability and biological activity compared to similar compounds.
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Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLADLRGLHHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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